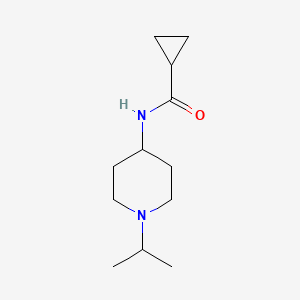
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, commonly known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 is a small molecule that targets the TRIP8b protein, which plays a crucial role in regulating the activity of cyclic AMP (cAMP) in cells. In
Mecanismo De Acción
IPCA-1 targets the TRIP8b protein, which is a regulator of the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in cells. By modulating the activity of TRIP8b, IPCA-1 can alter the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This alteration can lead to changes in neuronal excitability and neurotransmitter release, which can result in therapeutic effects.
Biochemical and Physiological Effects:
IPCA-1 has been shown to have a range of biochemical and physiological effects. In neuronal cells, IPCA-1 can decrease the levels of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide, which can lead to a decrease in neuronal excitability and neurotransmitter release. In animal models, IPCA-1 has been shown to reduce seizure activity and improve mood. IPCA-1 has also been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of IPCA-1 for lab experiments is its specificity for the TRIP8b protein. This specificity allows researchers to target specific pathways in cells and study their effects. However, one of the limitations of IPCA-1 is its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for research on IPCA-1. One area of interest is in the development of more potent and selective TRIP8b inhibitors. Another area of interest is in the study of IPCA-1 in animal models of neurological disorders such as epilepsy and depression. Additionally, IPCA-1 could be studied in the context of other signaling pathways in cells to better understand its effects. Finally, the development of new drug delivery methods for IPCA-1 could improve its efficacy and reduce its limitations.
Métodos De Síntesis
The synthesis of IPCA-1 involves the reaction of cyclopropanecarboxylic acid with 1-isopropyl-4-piperidone in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through column chromatography to obtain pure IPCA-1.
Aplicaciones Científicas De Investigación
IPCA-1 has been studied extensively for its potential therapeutic applications. One of the major areas of research is in the treatment of neurological disorders such as epilepsy and depression. Studies have shown that IPCA-1 can modulate the activity of TRIP8b, which in turn regulates the activity of N-(1-isopropyl-4-piperidinyl)cyclopropanecarboxamide in neurons. This modulation can lead to a reduction in seizures and an improvement in mood.
Propiedades
IUPAC Name |
N-(1-propan-2-ylpiperidin-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)14-7-5-11(6-8-14)13-12(15)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVVATOWIXECSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-biphenylylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178423.png)

![1-{4-[(2-chloro-1-naphthyl)oxy]butyl}-4-methylpiperidine oxalate](/img/structure/B5178432.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5178440.png)
![1-[(2-chloro-5-methylphenoxy)acetyl]-4-ethylpiperazine](/img/structure/B5178448.png)


![1-(3,6-dichloro-9H-carbazol-9-yl)-3-(1,8,8-trimethyl-3-azabicyclo[3.2.1]oct-3-yl)-2-propanol](/img/structure/B5178477.png)

![ethyl 4-({[3-(benzoylamino)-1-methyl-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5178485.png)

![3-[2-(cyclohexylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5178506.png)

![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzamide](/img/structure/B5178517.png)